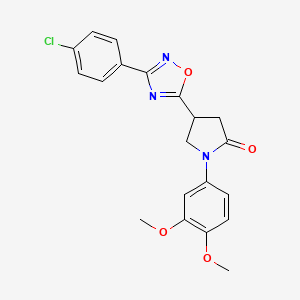
N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as TPN-171, is a synthetic compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) dependent enzymes inhibitors. It is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme involved in the biosynthesis of NAD+. TPN-171 has shown great potential in various scientific research applications, including cancer treatment, metabolic disorders, and neurodegenerative diseases.
Scientific Research Applications
Enzymatic Inhibition in Mycobacterium tuberculosis
Research on nicotinamidase/pyrazinamidase (PncA), which is part of the NAD+ salvage pathway in Mycobacterium tuberculosis, reveals its role in hydrolyzing nicotinamide to produce nicotinic acid and its prodrug, pyrazinamide, to its active form, pyrazinoic acid. This process is crucial for the multidrug treatment of tuberculosis (TB). A study found that solvent deuterium kinetic isotope effects confirmed the involvement of a thiol group in the mechanism of PncA catalysis, proposing a mechanism similar to the nitrilase superfamily. This study also identified 3-pyridine carboxaldehyde as a competitive inhibitor and pyrazinecarbonitrile as an irreversible inactivator of PncA, highlighting potential pathways for therapeutic interventions against TB (Seiner, Hegde, & Blanchard, 2010).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. Research indicates that these derivatives act as mixed-type corrosion inhibitors by suppressing both anodic and cathodic processes. The adsorption of these inhibitors on mild steel surfaces obeys the Langmuir isotherm model, suggesting a systematic approach to mitigating corrosion through molecular interaction. This study contributes to the development of more effective corrosion inhibitors for industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Effects in Cancer Cells
The role of Nicotinamide phosphoribosyltransferase (NAMPT) in cellular bioenergetics and its potential as a therapeutic target has been explored in the context of human cancer cells. A metabolomics analysis of the effects of NAMPT inhibition on metabolic pathways revealed significant alterations in amino acids metabolism, purine and pyrimidine metabolism, glycolysis, the citric acid cycle (TCA), and the pentose phosphate pathway. This study provides insights into the pharmacological potential of targeting NAMPT for cancer therapy, emphasizing the utility of global metabolomics in understanding the drug mechanism at the cellular level (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).
Therapeutic Potential in Gastric Lesions
1-Methylnicotinamide (MNA), a major derivative of nicotinamide, has been investigated for its therapeutic potential against acute gastric lesions induced by stress. Findings indicate that MNA inhibits gastric acid secretion, attenuates gastric lesions, increases gastric mucosal blood flow, and enhances plasma calcitonin gene-related peptide (CGRP) levels. This study highlights the gastroprotective effects of MNA through mechanisms involving prostacyclin (PGI2) generation, antioxidizing enzyme superoxide dismutase (SOD) activity, and reduction in lipid peroxidation, offering a promising approach for gastric mucosal defense (Brzozowski et al., 2008).
properties
IUPAC Name |
N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-11-13-3-1-2-4-16(13)21-18(22)14-5-6-17(20-12-14)24-15-7-9-23-10-8-15/h1-6,12,15H,7-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPHNDECLZLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)


![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)
![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)
![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)
